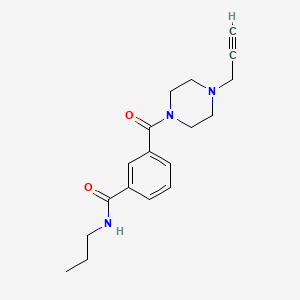

N-Propyl-3-(4-prop-2-ynylpiperazine-1-carbonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “N-Propyl-3-(4-prop-2-ynylpiperazine-1-carbonyl)benzamide”, there are general methods for the synthesis of piperazine derivatives. These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications

Anticonvulsant Activity

Benzamides, including derivatives similar to N-Propyl-3-(4-prop-2-ynylpiperazine-1-carbonyl)benzamide, have been synthesized and evaluated for their anticonvulsant activities. A study found that certain analogues in this series showed either equipotent or more potent activity compared to phenytoin in the maximal electroshock (MES) and pentylenetetrazol (MET) screens, indicating their potential in managing convulsions (Mussoi et al., 1996).

Mitosis Inhibition in Plant Cells

Research on a series of N-(1,1-dimethylpropynyl) benzamide derivatives has revealed their ability to selectively inhibit mitosis in plant cells at low concentrations. This effect was evident across various plant species, highlighting the potential agricultural applications of these compounds for selective weed control or growth regulation (Merlin et al., 1987).

Carbonic Anhydrase Inhibition

Some benzamide derivatives have shown selective inhibition of carbonic anhydrase I, a trait useful for developing therapeutic agents targeting specific isoforms of this enzyme. The selective inhibition profile may lead to new treatments for conditions where carbonic anhydrase activity is implicated (Berrino et al., 2017).

Photocatalytic Degradation

Studies on the photocatalytic degradation of compounds structurally related to this compound, such as propyzamide, have shown that certain adsorbents can enhance the rate of mineralization. This suggests potential environmental applications in removing hazardous substances from water through advanced oxidation processes (Torimoto et al., 1996).

Herbicidal Activity

The herbicidal activity of benzamide derivatives, including compounds like N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, suggests their utility in agricultural settings. These compounds have shown effectiveness against annual and perennial grasses, with potential applications in forage legumes, certain turf grasses, and cultivated crops, providing a basis for the development of new herbicide formulations (Viste et al., 1970).

Properties

IUPAC Name |

N-propyl-3-(4-prop-2-ynylpiperazine-1-carbonyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2/c1-3-8-19-17(22)15-6-5-7-16(14-15)18(23)21-12-10-20(9-4-2)11-13-21/h2,5-7,14H,3,8-13H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBCZXGBPAVMJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC(=CC=C1)C(=O)N2CCN(CC2)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-bis(2-hydroxyethyl)-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2725372.png)

![N-(4-ethylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2725374.png)

![5-[4-(5,6,7,8-Tetrahydrocinnolin-3-yloxymethyl)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2725376.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-bromobenzamide](/img/structure/B2725377.png)

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2725379.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide](/img/structure/B2725380.png)

![N-cyclohexyl-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2725381.png)

![1-(1-azepanyl)-2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-ethanone](/img/structure/B2725384.png)

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2725385.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzamide](/img/structure/B2725387.png)